Hydrogen‑Bond Acceptor Count and Lipophilicity vs. Non‑Fluorinated Analog 2‑Ethylbutan‑1‑ol
2‑Ethyl‑3,3‑difluorobutan‑1‑ol possesses three hydrogen‑bond acceptor sites (two fluorine atoms plus the hydroxyl oxygen) compared with only one (the hydroxyl oxygen) for the non‑fluorinated 2‑ethylbutan‑1‑ol, while maintaining an essentially equivalent computed lipophilicity (XLogP3 = 1.7 vs. logP ≈ 1.70–1.79) [1]. This means the fluorinated compound can engage in a richer network of intermolecular interactions without incurring a lipophilicity penalty, a profile that is pharmacokinetically distinct and cannot be replicated by the non‑fluorinated analog [2].
| Evidence Dimension | Hydrogen‑bond acceptor count and computed logP |
|---|---|
| Target Compound Data | HBA = 3; XLogP3 = 1.7 |
| Comparator Or Baseline | 2‑Ethylbutan‑1‑ol: HBA = 1; logP = 1.70–1.79 (est.) |
| Quantified Difference | HBA = 3 vs. 1 (+200%); ΔlogP ≈ 0 to −0.09 (comparable) |
| Conditions | Computed using XLogP3 3.0 (PubChem) and CLOGP fragment methods |
Why This Matters
For procurement decisions in medicinal chemistry, an increased HBA count at equivalent logP translates into distinct solubility and permeability profiles that directly influence lead optimization strategies.
- [1] PubChem Compound Summary for CID 139023981, XLogP3 = 1.7, HBA = 3. https://pubchem.ncbi.nlm.nih.gov/compound/139023981 (accessed 2026-04-25). View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. (Class‑level evidence on fluorine‑modulated H‑bonding and logP.) View Source
